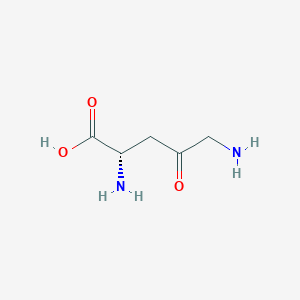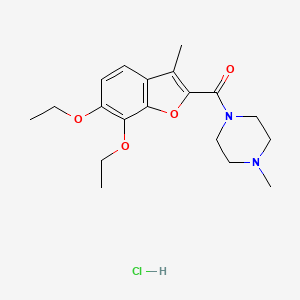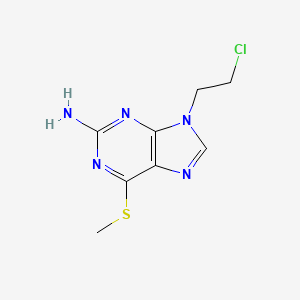![molecular formula C13H10ClFN2O2 B12922969 6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one CAS No. 499223-33-5](/img/structure/B12922969.png)
6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 6th position, a phenoxy group at the 3rd position, and a hydroxyl group at the 4th position of the pyridazine ring The compound also contains a fluorocyclopropyl group attached to the phenoxy moiety
准备方法
The synthesis of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with phenols in the presence of a base. The reaction conditions typically include the use of a catalyst such as palladium or nickel, and the reaction is carried out under mild conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines. This process can be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time .
化学反应分析
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, leading to anticancer activity .
相似化合物的比较
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be compared with other similar compounds, such as:
6-Chloro-3-phenylpyridazin-4-ol: This compound lacks the fluorocyclopropyl group, which may result in different biological activities and chemical properties.
6-Chloro-3-(2-chlorophenoxy)pyridazin-4-ol: The presence of a chloro group instead of a fluorocyclopropyl group can lead to variations in reactivity and applications.
The uniqueness of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol lies in its specific structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
499223-33-5 |
|---|---|
分子式 |
C13H10ClFN2O2 |
分子量 |
280.68 g/mol |
IUPAC 名称 |
6-chloro-3-[2-(1-fluorocyclopropyl)phenoxy]-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-7-9(18)12(17-16-11)19-10-4-2-1-3-8(10)13(15)5-6-13/h1-4,7H,5-6H2,(H,16,18) |
InChI 键 |
ZGWQIQAEOYTADV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2OC3=NNC(=CC3=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
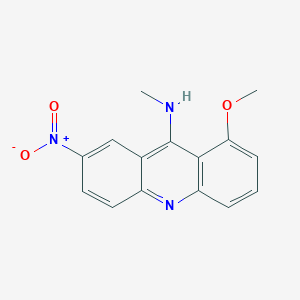
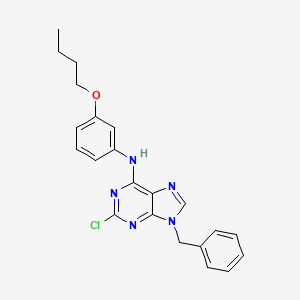
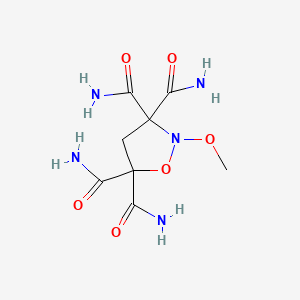
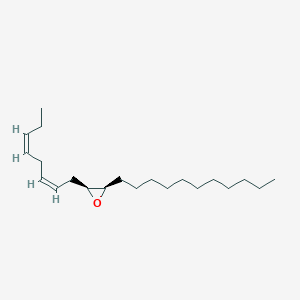
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
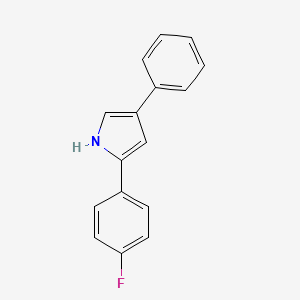
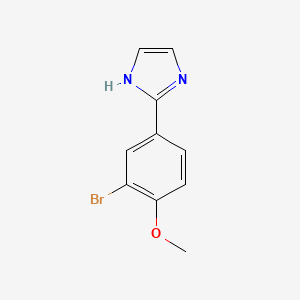
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
